![molecular formula C14H21N3O3 B1451151 (4-Hydroxyimino-4-pyridin-2-yl-butyl)-carbamic acid tert-butyl ester CAS No. 952182-11-5](/img/structure/B1451151.png)
(4-Hydroxyimino-4-pyridin-2-yl-butyl)-carbamic acid tert-butyl ester
Overview
Description
(4-Hydroxyimino-4-pyridin-2-yl-butyl)-carbamic acid tert-butyl ester (HIPB-TBE) is a small molecule compound with a wide range of applications in scientific research. HIPB-TBE is a member of the carbamate family of compounds, which are characterized by their ability to form reversible covalent bonds with proteins and other molecules. As a result, HIPB-TBE has been used in a variety of research applications, ranging from protein engineering to drug discovery.
Scientific Research Applications
Biotechnological Production and Applications
Lactic acid, a key hydroxycarboxylic acid produced from biomass, serves as a precursor for various chemicals, showcasing the potential of biotechnological routes in synthesizing derivatives from basic chemical structures for green chemistry applications. This approach might be analogous to exploring biotechnological synthesis routes for compounds similar to “(4-Hydroxyimino-4-pyridin-2-yl-butyl)-carbamic acid tert-butyl ester” for use in sustainable chemistry and materials science (Gao, Ma, & Xu, 2011).
Environmental Biodegradation
Understanding the biodegradation and fate of structurally complex compounds in environmental contexts, such as ethyl tert-butyl ether (ETBE), sheds light on the potential environmental impacts and degradation pathways of synthetic chemicals, including esters and ethers. This knowledge is crucial for assessing the ecological safety and designing environmentally friendly derivatives of complex compounds like “(4-Hydroxyimino-4-pyridin-2-yl-butyl)-carbamic acid tert-butyl ester” (Thornton et al., 2020).
Chemical Modifications and Applications
The chemical modification of xylan into biopolymer ethers and esters with specific functional groups illustrates the potential of chemical routes to alter and enhance the properties of natural polymers. This principle can be applied to modifying compounds like “(4-Hydroxyimino-4-pyridin-2-yl-butyl)-carbamic acid tert-butyl ester” for specific industrial or pharmaceutical applications (Petzold-Welcke et al., 2014).
Synthetic Applications in Medicine and Industry
Investigations into the rate-limiting steps in the decarbamoylation of acetylcholinesterases by carbamates reveal insights into the mechanisms of action of carbamate inhibitors, which are structurally related to carbamic acid derivatives. Such studies are critical for designing effective enzyme inhibitors with potential therapeutic applications (Rosenberry & Cheung, 2019).
properties
IUPAC Name |
tert-butyl N-[(4E)-4-hydroxyimino-4-pyridin-2-ylbutyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3/c1-14(2,3)20-13(18)16-10-6-8-12(17-19)11-7-4-5-9-15-11/h4-5,7,9,19H,6,8,10H2,1-3H3,(H,16,18)/b17-12+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRLFPXNJRLONFS-SFQUDFHCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC(=NO)C1=CC=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCC/C(=N\O)/C1=CC=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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